2-Chloro-4-methylthiazole-5-sulfonyl chloride
Overview
Description
2-Chloro-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.111. It appears as a yellow to light yellow liquid2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals3.Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylthiazole-5-sulfonyl chloride is 1S/C4H3Cl2NO2S2/c1-2-3 (11 (6,8)9)10-4 (5)7-2/h1H31. The Canonical SMILES string is CC1=C (SC (=N1)Cl)S (=O) (=O)Cl4.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-methylthiazole-5-sulfonyl chloride.Physical And Chemical Properties Analysis
2-Chloro-4-methylthiazole-5-sulfonyl chloride has a molecular weight of 232.1 g/mol4. It has an XLogP3-AA value of 2.7, indicating its lipophilicity4. It has no hydrogen bond donors and four hydrogen bond acceptors4. Its exact mass and monoisotopic mass are bothScientific Research Applications
Synthesis of Biologically Active Heterocycles
2-Chloro-4-methylthiazole-5-sulfonyl chloride is used in the synthesis of important biologically active heterocycles. For instance, the reaction of certain precursors with acid chlorides yields 1,2,4-triazole derivatives, which are known to possess antimicrobial activity and can be used as surface-active agents (El-Sayed, 2006).
Development of Sulfonamides
This compound is also involved in reactions leading to the formation of sulfonamides. Such reactions have been explored with various compounds like thiophenesulfonyl chloride, producing sulfonamides with potential applications in pharmaceuticals and other fields (Obafemi, 1982).
Role in Solid-Phase Synthesis
In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride, similar in structure to 2-Chloro-4-methylthiazole-5-sulfonyl chloride, has been utilized. This approach is significant for the preparation of compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones, which have broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Isoxazole Derivatives
The structure of 2-Chloro-4-methylthiazole-5-sulfonyl chloride assists in the synthesis of isoxazole derivatives. These compounds are valuable in constructing bioactive compounds, potentially used in pharmaceutical research (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Generation of Sulfonamides and Other Derivatives
Moreover, reactions involving chlorosulfonic acid, a relative of 2-Chloro-4-methylthiazole-5-sulfonyl chloride, result in a variety of sulfonamides and related derivatives. Such compounds have implications in material science and medicinal chemistry (Cremlyn, Saunders, & Graham, 1994).
properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLFZUEKAQELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477436 | |
Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylthiazole-5-sulfonyl chloride | |
CAS RN |
292138-59-1 | |
Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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